

Biological Activities and Experimental Data at a Glance

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Compound Focus: Bonducellin

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Activity/Application	Key Compounds	Experimental Model	Key Findings	Citation
Efflux Pump Inhibition (Mycobacteria)	Bonducellin; Synthetic analogs (e.g., 8 , 13 , 17)	<i>Mycobacterium smegmatis</i> mc ² 155	Bonducellin (62.5 mg/L) reduced EtBr MIC by 8-fold; analogs 8, 13, 17 were most potent inhibitors in efflux assays [1].	[1]
FSHR Modulation (PCOS)	Bonducellin	Computational model of human FSHR protein	Stronger binding affinity to mutant FSHR than metformin, suggesting potential for modulating follicle-stimulating hormone receptor activity [2].	[2]
Anti-inflammatory Activity	Bonducellin	LPS/IFN- γ activated murine peritoneal macrophages	Significantly and dose-dependently inhibited NO, TNF- α , and IL-12 [3].	[3]

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Anticancer Activity	3-Deoxysappanchalcone (3-DSC) from related plant	PCa cell lines (22RV1, DU145)	Induced anti-proliferation, anti-migration, pro-apoptosis, and G2/M cell cycle arrest by modulating p53/p21/CDC2/CCNB1 pathway [4].	[4]

Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here are the methodologies from key experiments.

Efflux Pump Inhibition Assay [1]

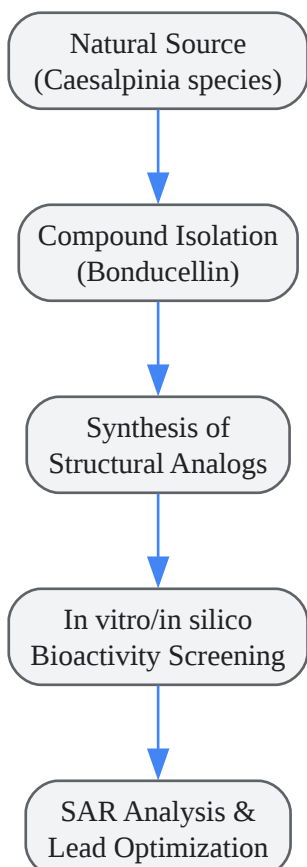
- **Lead Compound Isolation:** **Bonducellin** was isolated from the roots of *Caesalpinia digyna*.
- **Synthesis of Analogs:** A series of 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one analogs were synthesized with modifications to the phenylmethylene ring.
- **Modulation Assay:** Minimum Inhibitory Concentration (MIC) of ethidium bromide (EtBr) was determined for *M. smegmatis* in the presence and absence of sub-inhibitory concentrations of the test compounds. A fold reduction in MIC was calculated.
- **Efflux Assay:** Mycobacterial cells were pre-loaded with EtBr. The efflux of EtBr was monitored over time after adding glucose to energize the cells, with and without the inhibitor compounds. The most potent compounds (8, 13, 17) showed significant inhibition of EtBr efflux.

Molecular Docking for FSHR Modulation [2]

- **Target Identification:** 743 missense SNPs in the FSHR gene were analyzed using computational tools (SIFT, PolyPhen-2, PANTHER, SNAP2, SNP&Go) to identify 18 deleterious variants.
- **Structural Analysis:** Protein stability (I-Mutant, MuPro) and evolutionary conservation (ConSurf) of the mutant FSHR structures were analyzed.
- **Docking Simulation:** Molecular docking was performed using computer software to simulate the binding of **bonducellin** and metformin to the binding pocket of the mutant FSHR protein. Binding affinity (in kcal/mol) and interaction patterns within the pocket were compared.

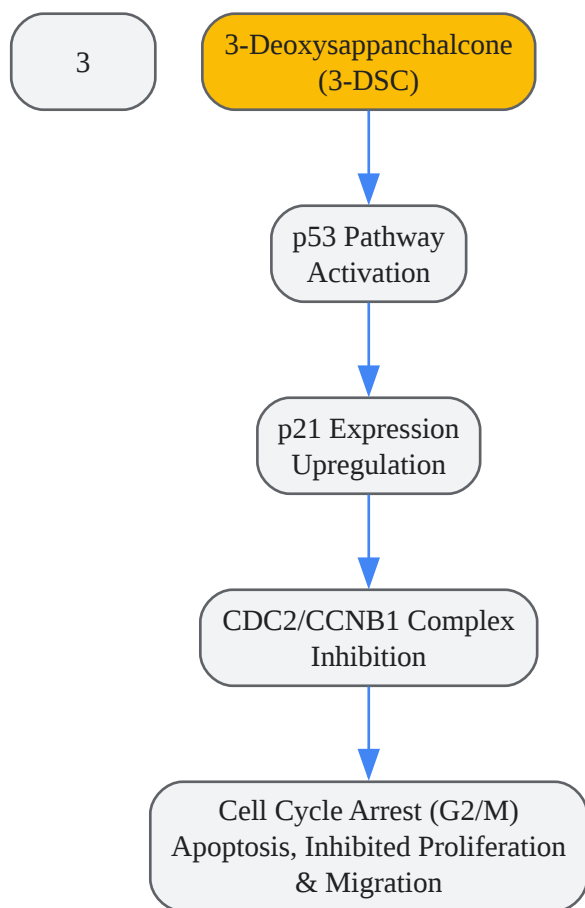
Research Workflow and Signaling Pathway

The diagrams below illustrate the general research workflow for studying **bonducellin** analogs and a key anticancer mechanism identified for a related compound.



Bonducellin Research Workflow

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3-DSC Anticancer Mechanism in Prostate Cancer

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Key Structural Insights and Research Gaps

- **Structural Activity Relationship (SAR):** Research indicates that modification at the **phenylmethylene-ring** of the 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one core structure is a viable strategy for optimizing efflux pump inhibitory activity [1].
- **Current Research Gaps:** While **bonducellin** shows high potential in computational and initial biological studies, comprehensive **in vivo validation** is still needed. Its **exact binding modalities** and effects on human physiology require further experimental confirmation [2] [5]. Most anticancer data is for closely related compounds like 3-deoxysappanchalcone, not **bonducellin** itself [4].

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To cite this document: Smolecule. [Biological Activities and Experimental Data at a Glance].

Smolecule, [2026]. [Online PDF]. Available at:

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